molecular formula C12H13NO4 B2438658 N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide CAS No. 1795420-31-3

N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide

Cat. No.: B2438658
CAS No.: 1795420-31-3
M. Wt: 235.239
InChI Key: LTTAFQXUVHKGQD-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound is notable for its dual furan ring structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reaction is carried out in a microwave reactor using effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including time, solvent, and substrate amounts, are optimized to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a scalable and efficient approach for industrial applications. This method allows for the rapid and high-yield production of furan derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques .

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted furans. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of bio-based chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-(3-methylbenzyl)-2-[5-(4-chlorophenyl)furan-2-yl]acetamide

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide is unique due to its dual furan ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-11(10-3-2-5-17-10)7-13-12(14)9-4-6-16-8-9/h2-6,8,11H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTAFQXUVHKGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=COC=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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